molecular formula C9H9N3O2 B3357770 5-(4-Aminophenyl)imidazolidine-2,4-dione CAS No. 75176-84-0

5-(4-Aminophenyl)imidazolidine-2,4-dione

Cat. No.: B3357770
CAS No.: 75176-84-0
M. Wt: 191.19 g/mol
InChI Key: MFHKSNGMTRHCHM-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)imidazolidine-2,4-dione is a chemical compound with the CAS Registry Number 75176-84-0 and a molecular formula of C9H9N3O2 . It has a molecular weight of 191.19 g/mol . This compound features an imidazolidine-2,4-dione core structure, commonly known as hydantoin, substituted with a 4-aminophenyl group, which provides a reactive aniline functionality valuable for further chemical synthesis . The SMILES notation for this molecule is O=C1NC(C(C2=CC=C(N)C=C2)N1)=O, and its InChIKey is MFHKSNGMTRHCHM-UHFFFAOYSA-N . As a versatile building block, it is primarily used in research and development settings, particularly in medicinal chemistry and chemical biology. Potential applications include serving as a precursor for the synthesis of more complex molecules or for investigating biological activity. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. The compound may require cold-chain transportation and proper storage conditions to ensure its stability and longevity. For specific handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-aminophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7/h1-4,7H,10H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHKSNGMTRHCHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90529851
Record name 5-(4-Aminophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75176-84-0
Record name 5-(4-Aminophenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90529851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 4 Aminophenyl Imidazolidine 2,4 Dione and Its Derivatives

Classical and Contemporary Approaches to Imidazolidine-2,4-dione Synthesis

The construction of the imidazolidine-2,4-dione ring system can be achieved through various synthetic strategies, ranging from traditional multi-step procedures to more efficient one-pot and technologically advanced methods.

Multi-Step Synthesis Pathways

A prevalent and classical multi-step approach for the synthesis of 5-(4-aminophenyl)imidazolidine-2,4-dione involves an initial Bucherer-Bergs reaction to construct the hydantoin (B18101) ring with a masked amino group, followed by a reduction step. encyclopedia.pubwikipedia.org

The Bucherer-Bergs reaction is a multicomponent reaction that typically utilizes an aldehyde or ketone, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium (B1175870) carbonate to form a 5-substituted hydantoin. encyclopedia.pubwikipedia.org For the synthesis of the target compound, 4-nitrobenzaldehyde (B150856) is a suitable starting material. The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to yield 5-(4-nitrophenyl)imidazolidine-2,4-dione. This intermediate is then subjected to a reduction reaction to convert the nitro group to the desired amino group.

Common reduction methods for converting an aromatic nitro group to an amine include catalytic hydrogenation and chemical reduction. nih.gov Catalytic hydrogenation is often performed using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov Chemical reducing agents like tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., hydrochloric acid) are also effective for this transformation.

Table 1: Overview of a Multi-Step Synthesis Pathway for this compound

StepReactionKey ReagentsIntermediate/Product
1Bucherer-Bergs Reaction4-Nitrobenzaldehyde, KCN, (NH₄)₂CO₃5-(4-Nitrophenyl)imidazolidine-2,4-dione
2Reduction of Nitro GroupH₂, Pd/C or SnCl₂, HClThis compound

One-Pot Synthesis Strategies for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot synthesis strategies have been developed for the preparation of hydantoin derivatives. rsc.orgnih.gov These methods involve the sequential addition of reagents to a single reaction vessel, thereby avoiding the isolation of intermediates.

A general one-pot approach for 5-substituted hydantoins can be adapted for the synthesis of this compound. nih.gov This could involve the in-situ formation of the aminonitrile from 4-aminobenzaldehyde (B1209532), followed by cyclization. However, the reactivity of the amino group in 4-aminobenzaldehyde might require protective group strategies to prevent side reactions under the conditions of the Bucherer-Bergs reaction.

Alternatively, a one-pot gallium(III) triflate-catalyzed procedure has been reported for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from the corresponding aldehydes or ketones. nih.gov This method offers a versatile and efficient route that could potentially be applied to the synthesis of the target compound.

Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. This technique has been successfully applied to the synthesis of hydantoin derivatives. Microwave irradiation can significantly reduce the reaction times for the Bucherer-Bergs reaction and other hydantoin synthesis methods compared to conventional heating. The use of microwave assistance can lead to a more efficient and environmentally friendly process. organic-chemistry.org

Derivatization Strategies at Key Positions of the Imidazolidine-2,4-dione Scaffold

The functionalization of the this compound scaffold at its various reactive sites is a key strategy for creating diverse chemical libraries for drug discovery. The primary points for derivatization include the nitrogen atoms of the hydantoin ring and the C5-substituent.

N-Substitution Reactions of the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione ring possesses two secondary amine functionalities at the N-1 and N-3 positions, which can be subjected to various substitution reactions, such as alkylation and acylation.

N-Alkylation: The nitrogen atoms of the hydantoin ring can be alkylated using alkyl halides in the presence of a base. The regioselectivity of the alkylation (N-1 vs. N-3) can be influenced by the reaction conditions and the nature of the substituents on the hydantoin ring. Generally, the N-3 position is more acidic and thus more readily alkylated. Selective N-1 alkylation often requires the prior protection of the N-3 position.

N-Acylation: Acylation of the hydantoin ring can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. semanticscholar.org This reaction introduces an acyl group onto one or both of the nitrogen atoms, leading to the formation of N-acylhydantoin derivatives.

C5-Substitution and Side Chain Modifications

The 4-aminophenyl group at the C5 position of the imidazolidine-2,4-dione ring offers a versatile handle for further chemical modifications. The primary amino group can undergo a variety of reactions, allowing for the introduction of diverse functional groups.

Acylation of the Amino Group: The exocyclic amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetamido derivative, 5-(4-acetamidophenyl)imidazolidine-2,4-dione. This modification can alter the physicochemical properties of the molecule.

Alkylation of the Amino Group: The aromatic amino group can also be alkylated, for instance, through reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides under appropriate conditions. This leads to the formation of secondary or tertiary amine derivatives at the C5-phenyl ring. For example, reaction with methyl iodide in the presence of a suitable base could yield 5-(4-(dimethylamino)phenyl)imidazolidine-2,4-dione.

Table 2: Derivatization Reactions of this compound

Position of DerivatizationReaction TypeReagentsProduct Type
N-1 / N-3AlkylationAlkyl halide, BaseN-Alkylhydantoin
N-1 / N-3AcylationAcid chloride/anhydride, BaseN-Acylhydantoin
C5-AminophenylAcylationAcetic anhydride5-(4-Acetamidophenyl)hydantoin
C5-AminophenylAlkylationAlkyl halide, Base5-(4-Alkylaminophenyl)hydantoin

Functionalization of the Aminophenyl Moiety

The aminophenyl moiety of this compound serves as a critical handle for structural modification, allowing for the introduction of diverse functionalities to modulate the molecule's properties. The primary amino group can undergo a variety of chemical transformations to yield a wide array of derivatives.

One common approach involves the acylation of the amino group. For instance, derivatives containing a 4-acetylphenylpiperazinylalkyl moiety have been synthesized, demonstrating the feasibility of attaching complex side chains via the nitrogen atom of the phenyl ring. mdpi.com This type of modification can significantly alter the pharmacological profile of the parent compound. The synthesis of such derivatives often starts from a precursor which is then elaborated, or by incorporating the functionalized phenyl group during the initial hydantoin ring formation. mdpi.com

Furthermore, the amino group can be a site for the introduction of other pharmacophores. For example, the synthesis of novel hybrids combining the hydantoin structure with other heterocyclic systems, such as 1,3,4-oxadiazole, has been reported starting from 4-aminophenyl precursors. nih.gov In one such synthesis, 3-((5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione was created, highlighting how the amino group can be part of a larger, pre-functionalized starting material used in a subsequent reaction. nih.gov These hybrid molecules are designed to interact with multiple biological targets.

The amino group also allows for diazotization reactions, which can then be followed by coupling reactions to introduce a wide range of substituents, although this is a more classical chemical transformation. Modern approaches focus on direct coupling reactions to build complexity. The core principle remains the strategic use of the reactive amino group to create libraries of derivatives for biological screening.

Novel Synthetic Routes for this compound Analogues

The classical Bucherer-Bergs reaction, which involves reacting a carbonyl compound, cyanide, and ammonium carbonate, remains a fundamental method for producing 5-substituted hydantoins. encyclopedia.pubalfa-chemistry.com However, recent research has focused on developing novel and more efficient synthetic routes to access analogues of this compound, often with improved yields, milder conditions, and greater structural diversity.

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis for creating libraries of complex molecules like hydantoin derivatives in a single step. researchgate.net A three-component reaction of an aldehyde, an amine (like p-anisidine), and an isocyanate can yield highly substituted imidazolidine-2,4-diones. mdpi.com This approach allows for significant variation in the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring, providing rapid access to a wide range of analogues. mdpi.com

Microwave-assisted organic synthesis represents another significant advancement, often leading to dramatically reduced reaction times and improved yields. organic-chemistry.org For example, a microwave-promoted, solvent-free condensation of arylglyoxals with urea (B33335) or thiourea (B124793) using a polyphosphoric ester mediator has been used to create 1,5-disubstituted hydantoins. organic-chemistry.org This method's simple workup, involving just treatment with ice-cold water, makes it an attractive green chemistry alternative. organic-chemistry.org

Solid-phase synthesis has also been adapted for creating hydantoin libraries, which is particularly useful for high-throughput screening. tandfonline.com This technique involves attaching the initial reactant to a polymer support and then carrying out the subsequent reaction steps, simplifying purification at each stage. tandfonline.com

The table below summarizes some novel approaches for synthesizing hydantoin analogues.

Synthetic MethodKey ReactantsAnalogue Type ProducedKey Advantages
Multicomponent Reactions Aldehyde, Amine, IsocyanateN-1, N-3, C-5 trisubstituted hydantoins mdpi.comHigh efficiency, combinatorial access to diverse libraries researchgate.netmdpi.com
Microwave-Assisted Synthesis Arylglyoxal, Urea/Thiourea1,5-Disubstituted hydantoins/thiohydantoins organic-chemistry.orgRapid reaction times, solvent-free conditions, high yields organic-chemistry.org
Copper-Catalyzed N-Arylation Imide, Boronic AcidN-3-Aryl hydantoins organic-chemistry.orgEffective for creating N-aryl substituted derivatives organic-chemistry.org
Ugi/Cyclization Sequence Aldehyde, Amine, Isocyanide, Carboxylic Acid (followed by cyclization)Highly substituted hydantoins organic-chemistry.orgAccess to complex and drug-like structures via a two-step, one-pot process organic-chemistry.org

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound and its derivatives are highly dependent on the catalytic systems employed and the careful optimization of reaction conditions. While traditional methods like the Bucherer-Bergs reaction can be effective, they often require harsh conditions, such as elevated temperatures and pressures, and long reaction times. encyclopedia.pubnih.gov For example, the synthesis of Phenytoin (5,5-diphenylimidazolidine-2,4-dione), an analogue, from benzophenone (B1666685) under standard Bucherer-Bergs conditions gave only a 7% yield, which could be improved to 67-75% by increasing the reaction time to 90 hours or heating to 110°C in a sealed vessel. nih.gov

Modern synthetic chemistry has introduced a range of catalytic systems to overcome these limitations. These include metal catalysis, organocatalysis, and the use of solid-supported catalysts that offer advantages in terms of activity, selectivity, and reusability. mdpi.comresearchgate.net Copper and rhodium catalysts have been shown to be effective in cycloaddition reactions to produce novel spiro-hydantoin frameworks. organic-chemistry.orgrsc.org For instance, copper acetate (B1210297) has been used to promote the N-arylation of imides with boronic acids to furnish N3-aryl hydantoins. organic-chemistry.org

The optimization of reaction conditions is a critical step in developing any synthetic protocol. This involves systematically varying parameters such as the catalyst, solvent, temperature, and reactant concentrations to maximize product yield and minimize side reactions. A study on the one-pot, three-component synthesis of α-amino amidine derivatives demonstrated the importance of catalyst loading. researchgate.net The yield of the product increased significantly from 57% with 2 mol% of the catalyst to 92% with 10 mol% of the catalyst, with no product forming in the absence of a catalyst. researchgate.net

The following table illustrates a typical approach to optimizing reaction conditions for a catalyzed synthesis.

Table: Example of Reaction Condition Optimization for a Catalyzed Synthesis researchgate.net

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
10CH₂Cl₂Room Temp0
22CH₂Cl₂Room Temp57
34CH₂Cl₂Room Temp61
45CH₂Cl₂Room Temp68
510CH₂Cl₂Room Temp92
610CH₃CNRoom Temp85
710MeOHRoom Temp78

This table is a representative example based on findings for a related synthesis to illustrate the optimization process. researchgate.net

The use of green catalysts, such as heteropoly acids supported on natural clay, is also gaining traction. researchgate.net These catalysts are often reusable and can be employed under solvent-free conditions, aligning with the principles of sustainable chemistry. researchgate.net

Analytical and Spectroscopic Characterization of 5 4 Aminophenyl Imidazolidine 2,4 Dione and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

For imidazolidine-2,4-dione derivatives, X-ray crystallography can confirm the planar or near-planar conformation of the hydantoin (B18101) ring and determine the relative orientation of the phenyl substituent. In the crystal structure of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione (B1581116), the imidazolidine (B613845) ring is nearly planar, and it is twisted relative to the benzene (B151609) ring. nih.gov The crystal packing is stabilized by intermolecular hydrogen bonds involving the N-H groups of the hydantoin ring and the hydroxyl group of the phenyl ring. nih.gov Similar structural features and intermolecular interactions would be expected for 5-(4-Aminophenyl)imidazolidine-2,4-dione, with the amino group also participating in hydrogen bonding. Analysis of a series of 5,5'-substituted hydantoins has revealed different types of supramolecular synthons formed through hydrogen bonding. manchester.ac.uk

Interactive Data Table: Representative Crystal Data for Imidazolidine-2,4-dione Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
5-(4-Hydroxyphenyl)imidazolidine-2,4-dioneMonoclinicP2₁/c10.36946.991412.3857105.619 nih.gov
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (B1346339)OrthorhombicPca2₁7.09611.34822.66190 rsc.org
3-Amino-5-methyl-5-(4-pyridyl)hydantoinTetragonalI4₁/a12.828212.828222.901690 nih.gov

Elemental Analysis and Purity Assessment Methodologies

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and assess its purity.

For example, for 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (C₁₀H₉FN₂O₂), the calculated elemental composition is C 57.69%, H 4.36%, N 13.46%. The experimentally found values were C 57.62%, H 4.38%, N 13.60%, which are in close agreement with the calculated values, thus confirming the compound's identity and purity. rsc.org Similarly, for 3-amino-5-methyl-5-(4-pyridyl)hydantoin (C₉H₁₀N₄O₂), the calculated percentages are C 52.42%, H 4.89%, N 27.17%, and the found values were C 52.23%, H 4.46%, N 26.83%. nih.gov

Chromatographic Techniques for Compound Isolation and Characterization

Chromatographic techniques are indispensable for monitoring the progress of reactions, isolating the desired products, and verifying their purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a synthesis. nih.gov By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be tracked. The spots can be visualized under UV light or with a staining agent. This allows for the determination of the optimal reaction time.

Column Chromatography: For the purification of the crude product, column chromatography is often employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being eluted by a mobile phase (a solvent or mixture of solvents). While many hydantoins can be purified by simple recrystallization, column chromatography is a valuable tool for separating complex mixtures or removing persistent impurities. nih.gov

Recrystallization: This is the most common and effective method for purifying solid organic compounds like hydantoin derivatives. nih.gov The crude product is dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. For many Bucherer-Bergs syntheses, one crystallization from a solvent like an ethanol/water mixture is sufficient to obtain a pure product. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations of 5 4 Aminophenyl Imidazolidine 2,4 Dione Derivatives

Elucidation of Key Pharmacophoric Features within the Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione core possesses distinct structural features that are essential for its interaction with biological targets. This scaffold provides a rigid framework displaying functional groups in a defined spatial orientation. The key pharmacophoric elements include:

Hydrogen Bond Donors and Acceptors: The hydantoin (B18101) ring contains two amide nitrogens (at positions N-1 and N-3) and two carbonyl oxygens (at C-2 and C-4). The N-H groups can act as hydrogen bond donors, while the carbonyl oxygens function as hydrogen bond acceptors. nih.gov These features allow for multiple points of interaction with amino acid residues in a target protein's binding site.

A Site for Substituent Diversity (C5-Position): The carbon at the C5-position is a critical site for substitution. Attaching different groups at this position allows for the exploration of various pockets within a receptor, particularly hydrophobic regions. youtube.com The nature of the C5-substituent is often a primary determinant of the compound's specific biological activity. researchgate.net

N-Substitution Points (N-1 and N-3): The nitrogen atoms of the ring can be substituted, which alters the molecule's properties. N-substitution can impact solubility, metabolic stability, and receptor binding affinity by introducing new steric or electronic features or by removing a hydrogen-bond-donating capability. researchgate.netnih.gov

These features collectively define the imidazolidine-2,4-dione ring as a versatile scaffold, allowing for systematic modifications to achieve desired biological activity and selectivity. nih.gov

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of 5-(4-Aminophenyl)imidazolidine-2,4-dione derivatives can be finely tuned by strategic modifications at three primary locations: the aromatic ring at the C5-position, the aminophenyl group itself, and the nitrogen atoms of the hydantoin ring.

The substitution pattern on the C5-phenyl ring is a major determinant of biological potency and selectivity. Research into derivatives designed as inhibitors of the anti-apoptotic protein Bcl-2 revealed specific SAR trends. In one study, replacing a rhodanine (B49660) core with an imidazolidine-2,4-dione moiety led to a new series of inhibitors. researchgate.net Within this series, a derivative with an unsubstituted phenyl ring at C5 (Compound 12b) showed an inhibitory constant (Ki) of 19 μM. researchgate.net The introduction of a methyl group at the para-position of the phenyl ring (Compound 12a) was unfavorable, resulting in a loss of potency (Ki > 50 μM). researchgate.net Conversely, placing electron-withdrawing groups on the phenyl ring, such as a 3-nitro, 4-chloro substitution pattern (Compound 12c), yielded one of the most potent compounds in the series with a Ki of 3.7 μM. researchgate.net

In a different study, various 5-aryl-imidazolidin-2,4-dione derivatives were synthesized from C-phenylglycine precursors and evaluated for antinociceptive effects. mdpi.com The results indicated that compounds with small alkyl or alkoxy groups on the C5-phenyl ring were active. For instance, 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) demonstrated a significant antinociceptive effect in mouse models. mdpi.com

CompoundC5-Aromatic SubstituentTarget/AssayActivitySource
12bUnsubstituted PhenylBcl-2Ki = 19 μM researchgate.net
12a4-MethylphenylBcl-2Ki > 50 μM researchgate.net
12c3-Nitro-4-chlorophenylBcl-2Ki = 3.7 μM researchgate.net
IM-34-Ethylphenyl (with N3-phenyl)Antinociception (Writhing Test)Significant decrease in writhing mdpi.com
IM-54-Methoxyphenyl (with N3-phenyl)-Synthesized for study mdpi.com

Substitution at the N-1 and N-3 positions of the imidazolidine-2,4-dione ring significantly influences the pharmacological properties of the derivatives. N-alkylation can alter the molecule's electronic properties through inductive effects. mdpi.com

Studies on aplysinopsin analogs, which feature a (Z)-5-(indol-3-ylmethylene)imidazolidine-2,4-dione core, provide insight into the role of N-substituents. A series of N-benzylindole derivatives were synthesized and tested for anti-proliferative activity against cancer cell lines. nih.gov The parent N-benzyl compound (3e) showed an IC₅₀ of 11.2 μM against the MCF-7 breast cancer cell line. Introducing a fluorine atom at the para-position of the N-benzyl ring (Compound 3f) improved potency, yielding an IC₅₀ of 4.4 μM. nih.gov Similarly, a para-chloro substituent (Compound 3j) also resulted in enhanced activity with an IC₅₀ of 5.2 μM. nih.gov These findings underscore that the N-substituent can be modified to optimize target engagement.

CompoundN-Substituent (on Indole)C5-SubstituentTarget/AssayActivity (IC₅₀)Source
3eBenzyl(Indol-3-ylmethylene)MCF-7 Cells11.2 μM nih.gov
3f4-Fluorobenzyl(Indol-3-ylmethylene)MCF-7 Cells4.4 μM nih.gov
3j4-Chlorobenzyl(Indol-3-ylmethylene)MCF-7 Cells5.2 μM nih.gov
3k2,4-Dichlorobenzyl(Indol-3-ylmethylene)MCF-7 Cells10.3 μM nih.gov

Conformational Analysis and its Correlation with Structure-Activity Relationships

The three-dimensional conformation of 5-aryl-imidazolidine-2,4-dione derivatives plays a vital role in their biological activity by defining the spatial relationship between the core heterocycle and its substituents. X-ray crystallography studies on 5-(4-hydroxyphenyl)imidazolidine-2,4-dione (B1581116) revealed that the imidazolidine (B613845) ring is almost planar, with a root-mean-square deviation of 0.012 Å. nih.govresearchgate.net

A crucial conformational feature is the orientation of the C5-phenyl ring relative to the hydantoin scaffold. In the crystal structure of the 4-hydroxyphenyl derivative, the benzene (B151609) ring is twisted by a dihedral angle of 89.3° relative to the plane of the imidazolidine ring. nih.govresearchgate.net This nearly perpendicular arrangement is significant, as it projects the phenyl group into a specific region of space, which can be critical for fitting into a receptor's binding pocket. This fixed, non-coplanar orientation minimizes steric hindrance and dictates how the aromatic substituents can interact with the target protein. Molecular dynamics simulations on related heterocyclic inhibitors have also been used to analyze conformational changes upon binding to a target, confirming that understanding the molecule's dynamic structure is key to explaining its activity. nih.gov

Biological Activity Profiles and Mechanistic Insights of 5 4 Aminophenyl Imidazolidine 2,4 Dione Derivatives Preclinical Studies

Anticonvulsant and Neuroactive Properties

Derivatives of the 5,5-diphenylimidazolidine-2,4-dione scaffold, which shares a core structure, have been a subject of pharmacological interest for their anticonvulsant properties since the 1960s. The incorporation of an aminophenyl group at the 5-position of the imidazolidine-2,4-dione ring has led to further investigation into its neuroactive potential.

In Vitro Studies on Neuronal Activity and Ion Channels

The mechanism of anticonvulsant action for many therapeutic agents involves the modulation of voltage-gated ion channels, which are critical for regulating neuronal excitability. In vitro binding studies on certain hybrid compounds of imidazolidine-2,4-dione have been conducted to explore this possibility. Research on 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, a related derivative, revealed a weak inhibitory effect on sodium and calcium channels. However, other tested compounds from the same series, such as 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, did not exhibit this effect, suggesting that specific structural modifications are crucial for ion channel interaction.

Investigations into GABAergic System Modulation

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, is a key target for many anticonvulsant drugs. Modulation of GABAᴀ receptors can enhance inhibitory signals and reduce neuronal hyperexcitability. While some new GABA derivatives have been investigated for their effectiveness in treating seizures, including febrile seizures, direct preclinical evidence specifically linking 5-(4-Aminophenyl)imidazolidine-2,4-dione derivatives to the modulation of the GABAergic system is not extensively detailed in the available literature. One study noted that certain novel compounds act as positive allosteric modulators of GABAᴀ receptors; however, these were identified as enaminones and not explicitly as derivatives of the aminophenyl-imidazolidine-2,4-dione scaffold.

Preclinical Animal Model Studies (e.g., Strychnine-Induced Convulsion Models)

Preclinical evaluation in animal models is a critical step in determining the anticonvulsant efficacy of new chemical entities. The strychnine-induced convulsion model, which induces seizures through the antagonism of glycine (B1666218) receptors, is a common method for screening potential anticonvulsant agents.

A series of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione (AC1) derivatives have been synthesized and evaluated using this model. These studies indicate that compounds derived from this scaffold demonstrate notable anti-convulsant effects against tonic-clonic seizures. Specifically, derivatives designated as AC5, AC6, and AC7 were reported to exhibit strong anti-convulsant activity when compared against the standard drug, phenytoin. In contrast, derivatives AC7 and AC8, which both contain an additional aromatic group, showed reduced protection against seizures at a lower dose.

Antidiabetic Potentials and Metabolic Pathway Modulation

The structural similarity of imidazolidine-2,4-diones to thiazolidinediones (TZDs), a class of established antidiabetic drugs, has prompted research into their potential for managing metabolic disorders.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator in both insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes mellitus and obesity. While flavonoids and other natural products have been identified as PTP1B inhibitors, synthetic compounds based on various scaffolds are also under active investigation. Research into imidazolidine-2,4-dione derivatives has identified them as potential PTP1B inhibitors. However, specific data on the inhibitory activity of derivatives containing the 5-(4-aminophenyl) substituent are not detailed in the provided search results.

PPAR-γ Receptor Activation and Insulin Sensitization Mechanisms

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated nuclear receptor that is a primary target for the thiazolidinedione (TZD) class of antidiabetic drugs. Activation of PPAR-γ enhances insulin sensitivity and is a key mechanism for improving glucose homeostasis. The TZD class of drugs, such as pioglitazone (B448) and rosiglitazone, are well-known PPAR-γ agonists. Given that the imidazolidine-2,4-dione structure is an isostere of the thiazolidine-2,4-dione ring, it has been explored as a potential scaffold for developing new agents targeting similar pathways. However, preclinical studies providing direct evidence of this compound derivatives functioning as PPAR-γ agonists or otherwise directly modulating this receptor to achieve insulin sensitization are not specified in the current body of research.

In Vitro Cellular Glucose Uptake and Signaling Pathway Analysis

Derivatives of imidazolidine-2,4-dione have been identified as promising agents for influencing cellular glucose metabolism. A key mechanism involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that acts as a primary negative regulator in both insulin and leptin signaling pathways. nih.govresearchgate.netjuniperpublishers.com By dephosphorylating the insulin receptor, PTP1B terminates the insulin signal, and its overexpression can lead to insulin resistance. juniperpublishers.com Therefore, inhibiting PTP1B is a significant therapeutic strategy for enhancing insulin sensitivity and promoting glucose uptake. juniperpublishers.com

In the search for new PTP1B inhibitors, a series of compounds based on the imidazolidine-2,4-dione core were designed and synthesized. nih.govresearchgate.netnih.gov Through computer-aided drug design (CADD) strategies, one derivative, designated Comp#10, demonstrated notable inhibitory activity against PTP1B with a half-maximal inhibitory concentration (IC₅₀) of 2.07 μM. nih.gov This compound also showed good selectivity, a crucial factor given the high homology among protein tyrosine phosphatases. researchgate.netnih.gov Molecular dynamics simulations suggest that these derivatives can effectively bind to and stabilize the catalytic region of the PTP1B protein, providing a new avenue for the development of small molecule inhibitors for managing type 2 diabetes. researchgate.netnih.gov

Anticancer and Antitumor Activities

The imidazolidine-2,4-dione scaffold is a versatile structure that has been extensively investigated for its anticancer properties. rjpn.org Derivatives have shown efficacy through various mechanisms, including kinase inhibition, apoptosis modulation, and interference with the cell cycle.

Inhibition of Kinase Targets (e.g., EGFR, HER2)

A primary mechanism for the antitumor activity of imidazolidine-2,4-dione derivatives is the inhibition of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR). rjpn.orgnih.gov

One study detailed a series of 5,5-diphenylimidazolidine-2,4-dione derivatives conjugated with isatin, which were evaluated for their anticancer potential. nih.gov The molecular mechanism for some of these derivatives was proposed to be mediated by EGFR kinase inhibition. nih.gov For instance, one derivative demonstrated good antiproliferative activity against the A549 lung cancer cell line and inhibited the autophosphorylation of EGFR in the same cell line with an IC₅₀ value of 19 μM. nih.gov Another compound from this series, Compound 16, showed potent inhibitory activity against EGFR with an IC₅₀ of 6.17 μM. nih.gov

CompoundTarget KinaseIC₅₀ (μM)Source
Derivative II EGFR19 nih.gov
Compound 16 EGFR6.17 nih.gov

This table presents the inhibitory concentration of specific imidazolidine-2,4-dione derivatives against EGFR.

Modulation of Apoptosis Pathways (e.g., Bcl-2 Inhibition)

Inducing apoptosis, or programmed cell death, is a cornerstone of cancer therapy. The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of this process, making them prime targets for anticancer drugs. nih.gov Certain imidazolidine-2,4-dione derivatives have been specifically designed as inhibitors of anti-apoptotic Bcl-2 proteins. medchemexpress.com

For example, a series of 5,5-diphenylimidazolidine-2,4-dione derivatives were found to induce caspase-dependent apoptosis. nih.gov In another study, 2-thioxoimidazolidin-4-one derivatives, which are structurally related, were reported to trigger apoptosis in liver and colon cancer cells. nih.gov One particular derivative, referred to as Bcl-2-IN-9, acts as a proapoptotic Bcl-2 inhibitor with an IC₅₀ of 2.9 μM, mediating its effect by down-regulating the expression of Bcl-2 and causing nuclear fragmentation. medchemexpress.com

Interference with Cell Cycle Progression and Tubulin Polymerization

Disrupting the cancer cell cycle is another effective strategy for inhibiting tumor growth. Research has shown that derivatives of imidazolidine-2,4-dione can interfere with cell cycle progression. nih.govnih.gov

A study on 2-thioxoimidazolidine-4-one derivatives found that compound 7 could halt liver cancer cells (HepG-2) in the G0/G1 phase of the cell cycle. nih.gov In contrast, compound 9 from the same study caused colon cancer cells (HCT-116) to arrest at the S phase. nih.gov Furthermore, an imidazacridine derivative, LPSF/AC-05, which contains a 2-thioxoimidazolidin-4-one core, was also shown to induce cell cycle arrest in breast cancer, leukemia, and lymphoma cells. nih.gov

While inhibition of tubulin polymerization is a known anticancer mechanism for many heterocyclic compounds, specific data for this compound derivatives on this particular action is not extensively detailed in the reviewed preclinical studies. nih.govmdpi.com

In Vitro Cytotoxicity Assays in Cancer Cell Lines

The cytotoxic effects of various imidazolidine-2,4-dione derivatives have been evaluated against a wide range of human cancer cell lines. These in vitro assays are crucial for determining the antiproliferative potential of these compounds.

For instance, 2-thioxoimidazolidine-4-one derivatives have demonstrated significant cytotoxicity. One analog showed activity against the HepG-2 cell line with an IC₅₀ of 2.33 μg/ml, while another suppressed HCT-116 cell growth with an IC₅₀ of 0.76 μg/ml. nih.gov A series of 5,5-diphenylhydantoin derivatives also exhibited potent anticancer activity, with average IC₅₀ values of 59 μM to 113 μM against HeLa, A549, and MDA-MB-231 cell lines. nih.gov

Derivative TypeCancer Cell LineIC₅₀Source
2-Thioxoimidazolidin-4-one analogHepG-2 (Liver)2.33 µg/mL nih.gov
Imidazoline derivativeHCT-116 (Colon)0.76 µg/mL nih.gov
5,5-Diphenylhydantoin (Compound 16)HeLa, A549, MDA-MB-23159 µM (average) nih.gov
5,5-Diphenylhydantoin (Compound 17)HeLa, A549, MDA-MB-23181 µM (average) nih.gov
5,5-Diphenylhydantoin (Compound 13)HeLa, A549, MDA-MB-231109 µM (average) nih.gov
5,5-Diphenylhydantoin (Compound 18)HeLa, A549, MDA-MB-231113 µM (average) nih.gov

This table summarizes the in vitro cytotoxicity (IC₅₀ values) of various imidazolidine-2,4-dione derivatives against several human cancer cell lines.

Antimicrobial Activities (Antibacterial and Antifungal)

The imidazolidine-2,4-dione scaffold has also been explored for its potential antimicrobial properties. researchgate.net However, much of the research in this area has focused on the closely related thiazolidine-2,4-dione structure. nih.govresearchgate.net

One review noted that imidazolidine-2,4-diones are among heterocyclic groups investigated as antimicrobial and antifungal agents. researchgate.net While a study on 5-(4-aminophenyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones reported antibacterial and antifungal activities, this represents a different heterocyclic system. nih.gov Similarly, studies on 5-aminoimidazole-4-carbohydrazonamide derivatives have shown antifungal activity against Candida species, highlighting the potential of imidazole-based structures, though these are not direct derivatives of imidazolidine-2,4-dione. mdpi.com Specific and detailed preclinical data on the antibacterial and antifungal spectrum of this compound and its direct derivatives remains a field for further investigation.

Inhibition of Bacterial Growth and Virulence Factors

Derivatives of imidazolidine-2,4-dione have demonstrated notable potential as antibacterial agents in various preclinical investigations. These compounds have been synthesized and evaluated for their efficacy against a range of both Gram-positive and Gram-negative bacteria.

Substituted imidazolidine-2,4-diones, particularly those with aryl or benzylidene moieties at the C-5 position, have shown significant antibacterial activity. For instance, a series of 5-imino-4-thioxoimidazolidin-2-one derivatives displayed considerable activity against Bacillus subtilis and Klebsiella pneumoniae, and moderate activity against Staphylococcus aureus. nih.govresearchgate.net The introduction of different substituents, such as halogens or alkyl groups on the aromatic rings, has been a key strategy in modulating the antibacterial potency of these compounds. nih.govresearchgate.net

Another related class of compounds, 5-benzylidenethiazolidine-2,4-diones, which share a similar structural scaffold, have also been extensively studied. These derivatives have shown inhibitory effects against bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.gov The antibacterial action of these compounds is often linked to their ability to target specific bacterial enzymes essential for survival. nih.gov

Research into thiazolidine-2,4-dione derivatives has revealed that modifications to the arylidene moiety can significantly influence their antibacterial spectrum. The presence of electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3), as well as electron-withdrawing groups such as chloro (-Cl) and nitro (-NO2), on the arylidene ring has been shown to enhance the broad-spectrum antimicrobial activity. nih.gov

The following table summarizes the antibacterial activity of selected imidazolidine-2,4-dione and related derivatives from preclinical studies.

Compound ClassBacterial StrainActivity LevelReference
5-Imino-4-thioxoimidazolidin-2-onesBacillus subtilisSignificant nih.govresearchgate.net
5-Imino-4-thioxoimidazolidin-2-onesKlebsiella pneumoniaeSignificant nih.govresearchgate.net
5-Imino-4-thioxoimidazolidin-2-onesStaphylococcus aureusModerate nih.govresearchgate.net
5-Benzylidenethiazolidine-2,4-dionesStaphylococcus aureus ATCC 29213Weak (MIC 128 µg/mL) nih.gov
5-Benzylidenethiazolidine-2,4-dionesEnterococcus faecalis ATCC 29212Weak (MIC 128 µg/mL) nih.gov

Antifungal Efficacy against Pathogenic Strains

The antifungal properties of imidazolidine-2,4-dione derivatives have been a subject of significant research interest. These compounds have shown promise in combating various pathogenic fungal strains, including those resistant to existing therapies.

Preclinical studies have demonstrated that certain 5-imino-4-thioxoimidazolidin-2-one derivatives possess significant antifungal activity against Candida albicans. nih.govresearchgate.net The structural modifications on the imidazolidine (B613845) ring are crucial for this activity. Similarly, 5,5-diphenyl-imidazolidine-2,4-dione, also known as Phenytoin, has demonstrated antifungal properties against plant pathogens like Aspergillus niger and Aspergillus flavus. bepls.com

The mechanism of antifungal action for some related imidazole (B134444) derivatives has been linked to the generation of reactive oxygen species (ROS). mdpi.com For instance, studies on 5-aminoimidazole-4-carbohydrazonamide derivatives against Candida albicans and Candida krusei indicated that their antifungal effect is associated with increased ROS production within the fungal cells. mdpi.com This oxidative stress can lead to cellular damage and ultimately, fungal cell death.

Furthermore, research on thiazolidine-2,4-dione derivatives has shown their effectiveness against a wide array of fungal species, including Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Lycopodium sp., and Penicillium notatum. nih.gov The presence of varied substituents on the arylidene ring was found to be a key determinant of their antifungal potency. nih.gov

Below is a data table summarizing the antifungal activity of selected imidazolidine-2,4-dione and related derivatives.

Compound/Derivative ClassFungal StrainObserved EffectReference
5-Imino-4-thioxoimidazolidin-2-onesCandida albicansSignificant activity nih.govresearchgate.net
5,5-Diphenyl-imidazolidine-2,4-dioneAspergillus nigerInhibition of fungal growth bepls.com
5,5-Diphenyl-imidazolidine-2,4-dioneAspergillus flavusInhibition of fungal growth bepls.com
Thiazolidine-2,4-dione derivativesAspergillus niger, Alternaria brassicicola, etc.Broad-spectrum antifungal activity nih.gov
5-Aminoimidazole-4-carbohydrazonamide derivativesCandida albicans, Candida kruseiAntifungal activity linked to ROS production mdpi.com

Mechanisms of Action against Microbial Targets (e.g., Mur Ligases)

A key mechanism underlying the antibacterial activity of some imidazolidine-2,4-dione-related structures is the inhibition of Mur ligases. nih.govnih.gov These enzymes are crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall that protects bacteria from osmotic lysis. nih.govresearchgate.net The Mur ligase family (MurC, MurD, MurE, and MurF) catalyzes consecutive steps in the formation of the cytoplasmic peptidoglycan precursor, making them attractive targets for the development of novel antibacterial drugs. nih.govnih.gov

Specifically, research has focused on the design of inhibitors for MurD and MurE ligases. nih.govresearchgate.net For example, a series of 5-benzylidenethiazolidine-2,4-dione derivatives were designed and evaluated as inhibitors of MurD ligase. Some of these compounds exhibited inhibitory concentrations (IC50) in the micromolar range. nih.gov High-resolution crystal structures of MurD in complex with these inhibitors have provided valuable insights into their binding modes within the active site, facilitating further structure-based drug design. nih.gov

The rationale for targeting Mur ligases is their absence in humans, which suggests a potential for high target specificity and a favorable safety profile for inhibitors. nih.gov The conserved amino acid regions, catalytic mechanisms, and structural features among the MurC-MurF ligases also open the possibility of developing multi-target antibacterial agents. nih.gov

The following table presents data on the inhibition of Mur ligases by compounds structurally related to imidazolidine-2,4-diones.

Compound ClassTarget EnzymeIC50 ValueBacterial SourceReference
5-Benzylidenethiazolidine-2,4-dione derivativesMurDup to 28 µMEscherichia coli / Staphylococcus aureus nih.gov
Hydroxy-substituted 5-benzylidenethiazolidin-4-onesMurD-F2 - 6 µMNot specified researchgate.net
d-Glutamic acid-containing dual inhibitorMurD and MurE6.4 - 180 µMEscherichia coli and Staphylococcus aureus researchgate.net

Other Emerging Biological Activities and Therapeutic Explorations

Anti-inflammatory Pathways

Derivatives of imidazolidine-2,4-dione have been investigated for their anti-inflammatory properties in preclinical models. mdpi.comnih.gov A series of 5-imino-4-thioxo-2-imidazolidinone derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov

The mechanism of this anti-inflammatory action has been linked to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes are key to the inflammatory pathway as they are responsible for the synthesis of prostaglandins. In vitro assays confirmed that several of the synthesized compounds were potent inhibitors of both COX-1 and COX-2. nih.gov Molecular modeling studies have further supported these findings by predicting the binding modes and affinities of these compounds within the active sites of COX enzymes. nih.gov

Additionally, some imidazolidine derivatives, such as 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3), have shown antinociceptive effects in preclinical studies, suggesting a potential role in pain management, which is often associated with inflammation. mdpi.com

The table below summarizes the anti-inflammatory activity of certain imidazolidine-2,4-dione derivatives.

Compound/Derivative ClassPreclinical Model/AssayFindingReference
5-Imino-4-thioxo-2-imidazolidinonesCarrageenan-paw edema (rat)Significant anti-inflammatory activity nih.gov
5-Imino-4-thioxo-2-imidazolidinonesIn vitro COX-1 and COX-2 inhibition assayPotent inhibition of COX enzymes nih.gov
5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3)Acetic acid-induced writhing (mice)Significant decrease in writhing, indicating antinociceptive effect mdpi.com

Anti-arrhythmic and Cardiovascular Effects (Preclinical)

Imidazolidine-2,4-dione derivatives have been a focus of research for their potential as anti-arrhythmic agents. mdpi.comnih.govnih.gov Preclinical studies have shown that certain basic amide derivatives of imidazolidine-2,4-dione possess anti-arrhythmic activity in various induced arrhythmia models in rats and mice, including those induced by chloroform, barium chloride, or adrenaline. nih.gov

The synthesis and evaluation of 5-arylidene imidazolidine-2,4-dione derivatives have identified compounds with significant anti-arrhythmic properties. nih.gov For example, (5Z)-(3-chloro)benzylidene-3-{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione was found to exhibit properties characteristic of Class Ia anti-arrhythmic drugs according to the Vaughan Williams classification. nih.gov These effects were observed in in-vitro non-working heart perfusion tests and in a rat coronary artery ligation-reperfusion model. nih.gov

Furthermore, some N-3 and C-5 substituted imidazolidines have been explored for their cardiovascular effects. mdpi.com For instance, 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) was investigated for its acute cardiovascular effects in rats. mdpi.com The cardioprotective properties of some related compounds are thought to be mediated in part through the modulation of endothelial-to-mesenchymal transition, a process involved in cardiac fibrosis. cardiolrx.com

The following table details the preclinical anti-arrhythmic and cardiovascular findings for selected imidazolidine-2,4-dione derivatives.

Compound/DerivativePreclinical ModelKey FindingReference
Basic amide derivatives of imidazolidine-2,4-dioneChloroform, barium chloride, or adrenaline-induced arrhythmia (rats, mice)Showed anti-arrhythmic activity nih.gov
(5Z)-(3-chloro)benzylidene-3-{2-[4-(hydroxyethyl)piperazin-1-yl]-2-oxoethyl}imidazolidine-2,4-dioneRat coronary artery ligation-reperfusion modelExhibited properties of Class Ia anti-arrhythmic agents nih.gov
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7)Rat modelInvestigated for acute cardiovascular effects mdpi.com

Antiparasitic and Insecticidal Properties (Preclinical)

While the primary focus of research on this compound and its derivatives has been on their antimicrobial, anti-inflammatory, and cardiovascular activities, the exploration of their antiparasitic and insecticidal properties is an emerging area. The broad biological activity spectrum of the imidazolidine-2,4-dione scaffold suggests potential applications in these fields as well.

Although direct and extensive studies on the antiparasitic and insecticidal properties of this compound are not widely reported in the provided search results, the structural similarities to other biologically active heterocyclic compounds warrant investigation. For instance, spiro-linked imidazolidine-2,4-diones have been noted in the context of naturally occurring substances with biological interests, including insect pheromones and antifeedants. researchgate.net This suggests that the core imidazolidine structure may have interactions with biological pathways relevant to insects.

Further research is necessary to systematically evaluate the potential of this compound derivatives as antiparasitic and insecticidal agents. Such studies would involve screening against a panel of relevant parasites and insects to identify any lead compounds for further development.

Computational and in Silico Investigations for Design and Mechanism Elucidation

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial for identifying potential biological targets and understanding the binding mechanism at a molecular level.

For 5-(4-Aminophenyl)imidazolidine-2,4-dione, molecular docking studies would be instrumental in screening potential protein targets and predicting its binding affinity. Although specific docking studies for this compound were not identified, research on related imidazolidine-2,4-dione derivatives has shown their potential as inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B). nih.govnih.gov Such studies typically involve preparing the 3D structure of the ligand and the target protein, followed by the docking simulation to predict the most stable binding pose.

Ligand-Protein Interaction Analysis

Following the prediction of a binding pose, a detailed analysis of the interactions between the ligand and the protein's active site is performed. This analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex. For this compound, the amino group on the phenyl ring and the carbonyl and amine groups of the imidazolidine-2,4-dione ring would be expected to form specific hydrogen bonds with amino acid residues in a target's binding pocket. nih.gov Studies on similar molecules highlight the importance of these interactions for biological activity. researchgate.net

Receptor-Ligand Binding Energy Calculations

A critical output of molecular docking studies is the calculation of the binding energy, which estimates the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable complex and a higher affinity. For this compound, these calculations would be essential for ranking its potential efficacy against various targets and comparing it with other potential drug candidates. In studies of related compounds, binding energy calculations have been used to correlate docking results with experimental activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

2D-QSAR and 3D-QSAR Approaches for Activity Prediction

QSAR models can be developed using 2D or 3D descriptors of molecules. 2D-QSAR models use parameters like molecular weight, logP, and topological indices, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use the 3D arrangement of atoms. For a series of compounds including this compound, a QSAR model could be developed to predict their biological activity based on their structural features. researchgate.netresearchgate.net

Development of Predictive Models for Biological Efficacy

The ultimate goal of QSAR studies is to develop robust and predictive models that can be used to estimate the biological efficacy of new, untested compounds. Such models are valuable for prioritizing the synthesis of novel derivatives with potentially improved activity. Although no specific QSAR models for this compound were found, the literature contains numerous examples of predictive QSAR models for imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

MD simulations provide detailed information about the dynamic behavior of molecules and their complexes over time. This technique is used to study the conformational changes and stability of ligand-protein complexes.

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are frequently employed to investigate the electronic characteristics of imidazolidine-2,4-dione derivatives. edu.krdmdpi.com These computational studies elucidate the fundamental properties of the molecule, such as its geometric structure, charge distribution, and molecular orbital energies, which are critical for understanding its reactivity and interaction with biological targets. nih.gov

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of these investigations. bccampus.caunizin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net

For instance, DFT calculations on related heterocyclic compounds have revealed how different substituents on the core ring system alter the electronic properties. nih.govnih.gov The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify regions of the molecule that are rich or deficient in electrons. These maps are valuable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding, with receptor sites. edu.krd The imidazolidine-2,4-dione core itself contains two carbonyl groups and two nitrogen atoms which can act as hydrogen bond acceptors and donors, a feature that is critical for receptor binding. edu.krd

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

Calculated ParameterSignificance in Drug Design
HOMO Energy Indicates the electron-donating capability of the molecule.
LUMO Energy Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap (ΔE) Relates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment Influences the molecule's solubility and ability to cross biological membranes.
Molecular Electrostatic Potential (MEP) Maps charge distribution, predicting sites for intermolecular interactions.
Atomic Charges Determines the distribution of charge on individual atoms, highlighting active sites.

Studies on analogous structures, such as thiazolidine-2,4-diones, have shown that negative values for chemical potential, derived from DFT calculations, indicate the stability of the molecule and its potential to form a stable complex with a receptor. researchgate.net The electrophilicity index is another parameter used to describe the reactivity and stability of the electron system. researchgate.net These computational approaches provide a theoretical framework for predicting the behavior of molecules like this compound and guide the synthesis of new derivatives with desired electronic profiles.

Virtual Screening and De Novo Design Strategies for Novel Imidazolidine-2,4-dione Derivatives

The imidazolidine-2,4-dione scaffold serves as a valuable starting point for discovering novel bioactive compounds through computer-aided drug design (CADD) strategies. nih.gov Virtual screening and de novo design are powerful techniques used to identify and create new derivatives with high affinity and specificity for a particular biological target. nih.govresearchgate.net

Virtual Screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This process can be broadly categorized into two types:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Molecular docking is a primary technique in SBVS, where candidate molecules are computationally placed into the binding site of the target to predict their binding orientation and affinity. nih.govresearchgate.net For imidazolidine-2,4-dione derivatives, docking studies have been instrumental in designing inhibitors for targets like Protein Tyrosine Phosphatase 1B (PTP1B) and anti-apoptotic Bcl-2 proteins. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are used. These approaches utilize the structural information of known active ligands to identify new compounds with similar properties. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, is a common LBVS technique. researchgate.net

De Novo Design is a more creative computational strategy that involves constructing novel molecules from the ground up. nih.gov This can be achieved by placing small molecular fragments into the target's active site and growing them into complete, drug-like molecules. Another approach is scaffold hopping or "core hopping," where the central chemical scaffold of a known active molecule is replaced with a different one (like imidazolidine-2,4-dione) while preserving the key binding interactions. nih.gov This strategy has been successfully used to discover novel imidazolidine-2,4-dione-based inhibitors of PTP1B. nih.gov Fragment-based drug design, which integrates computational screening of molecular fragments, has also been effectively applied to the design of related thiazolidine-2,4-dione derivatives. researchgate.net

These in silico strategies significantly accelerate the drug discovery process by prioritizing the synthesis and biological evaluation of the most promising candidates, thereby reducing time and cost. The integration of virtual screening, de novo design, and subsequent molecular dynamics simulations provides a robust pipeline for developing novel imidazolidine-2,4-dione derivatives as potential therapeutic agents. nih.gov

Table 2: Computational Design Strategies for Imidazolidine-2,4-dione and Related Scaffolds

Design StrategyTarget ExampleObjectiveReference
Core Hopping Protein Tyrosine Phosphatase 1B (PTP1B)Discover selective and effective inhibitors for diabetes treatment. nih.gov
Molecular Docking B-cell lymphoma-2 (Bcl-2) ProteinsDesign and test inhibitors for anti-cancer activity. nih.gov
Molecular Docking / CADD Protein Tyrosine Phosphatase 1B (PTP1B)Design novel inhibitors with good activity and selectivity. nih.gov
Pharmacophore-Based Virtual Screening Peroxisome proliferator-activated receptor-gamma (PPAR-γ)Explore antidiabetic potential of new derivatives. researchgate.net
Molecular Modeling / Docking Peroxisome proliferator-activated receptor-gamma (PPAR-γ)Design and evaluate selective PPARγ agonists. researchgate.net

Role As a Versatile Chemical Scaffold and Advanced Applications

Imidazolidine-2,4-dione as a Building Block in Complex Heterocyclic Synthesis

The imidazolidine-2,4-dione ring system, often referred to as a hydantoin (B18101), is a privileged scaffold in medicinal chemistry and a versatile building block for creating more elaborate heterocyclic structures. mdpi.comscirp.org The presence of the 4-aminophenyl group at the C-5 position offers a key reactive handle for further molecular elaboration. This amino group can be readily transformed or used as a nucleophile to construct fused or linked heterocyclic systems.

The synthesis of heterocyclic compounds is often advanced through the modification of existing core structures. scirp.org The amino group of 5-(4-aminophenyl)imidazolidine-2,4-dione, for instance, can be a starting point for creating a variety of derivatives. Studies have shown that the core hydantoin structure can be used to prepare a range of N-3 and C-5 substituted imidazolidines. mdpi.com One notable strategy involves the creation of hybrid compounds by linking the hydantoin moiety to other heterocyclic systems. For example, research has demonstrated the synthesis of hybrid molecules combining a 5,5-diphenyl-imidazolidine-2,4-dione (phenytoin) core with heterocycles like oxazepines, diazepines, and quinazolines. nih.gov This is often achieved through multi-step syntheses where a precursor molecule is first derivatized and then linked to the core heterocycle. nih.gov The aminophenyl group on the target compound provides an ideal site for such coupling reactions, allowing for the generation of large, complex molecules with potential for novel biological activities.

Heterocyclic SystemSynthetic ApproachPotential Application
Oxazepines/DiazepinesCyclization reaction involving a Schiff base derived from an aminophenyl precursor. nih.govDevelopment of new therapeutic agents.
QuinazolinesReaction of an aminophenyl group with precursors like anthranilic acid. nih.govCreation of compounds with antibacterial properties.
Fused ImidazolesIntramolecular cyclization reactions involving the amine and imidazole (B134444) nitrogen. nih.govDevelopment of fluorescent probes.
Thiazolidine-2,4-dione HybridsCoupling of the aminophenyl group with a functionalized thiazolidine-2,4-dione. nih.govSynthesis of novel antibacterial agents.

Potential in Agrochemistry and Materials Science

Derivatives of imidazolidine-2,4-dione have demonstrated a broad spectrum of utility, extending beyond pharmaceuticals into the realms of agrochemistry and materials science. mdpi.com The inherent biological activity of the hydantoin core suggests its potential for developing new agrochemicals.

In agrochemistry, hydantoin derivatives have been identified as potential plant growth inhibitors. mdpi.comscirp.org They are also utilized for their fungicidal properties, finding application in the prevention of mildew on crops and the preservation of vegetables and fruits. mdpi.com The broad-spectrum disinfectant nature of hydantoins makes them suitable for controlling pests and diseases in agricultural settings. mdpi.com While specific studies focusing solely on this compound are not extensively detailed, the general activity of the hydantoin class points to its potential in these applications.

In the field of materials science, hydantoin derivatives are noted for their use as intermediates in the synthesis of photosensitive materials. mdpi.com The structural backbone of silsesquioxanes, a class of materials with growing importance, has been functionalized with aminophenyl groups to create octa(aminophenyl)silsesquioxane (OAPS), a nano-composite material precursor. scirp.org This highlights how the aminophenyl moiety can be integral to creating advanced materials with tailored properties.

Application AreaSpecific UseReference
Agrochemistry Plant growth inhibition mdpi.comscirp.org
Mildew prevention and crop preservation mdpi.com
Pest and disease control mdpi.com
Materials Science Intermediate for photosensitive materials mdpi.com
Precursor for nanocomposites (e.g., OAPS) scirp.org

Development of Chemical Probes and Biological Tools

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes in living systems. researchgate.net The development of sensitive and specific probes is crucial for understanding complex biological pathways and for drug discovery. nih.gov

The structure of this compound makes it a suitable candidate for development into a chemical probe. The key feature is the reactive primary amino group, which can be readily functionalized without disrupting the core heterocyclic structure. This amine can be coupled with various reporter tags, such as fluorophores, or with reactive moieties for covalent labeling of target proteins.

For example, a fluorescent probe based on a 2-(2-aminophenyl) imidazo[1,5-a] pyridine (B92270) scaffold was developed for the detection of phosgene. nih.gov In this probe, the amino group and the imidazole moiety work in concert to bind the target, leading to a significant change in fluorescence. nih.gov This demonstrates how an aminophenyl-heterocycle structure can be engineered into a highly sensitive detection tool. The development of such probes often involves investigating the response mechanism through methods like High-Resolution Mass Spectrometry (HRMS) to confirm the interaction with the target molecule. nih.gov Although specific chemical probes derived directly from this compound are not detailed in the available literature, its structural components suggest a strong potential for its use as a scaffold in the design of novel biological tools.

Integration into Hybrid Molecules for Enhanced Bioactivity

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more pharmacophores (bioactive moieties) into a single chemical entity. nih.govnih.gov This approach aims to develop compounds with improved affinity, enhanced efficacy, or a novel mechanism of action by targeting multiple biological pathways simultaneously. rsc.org

The this compound scaffold is an excellent platform for molecular hybridization. The aminophenyl group serves as a versatile linker to attach other biologically active heterocyclic systems. For instance, researchers have successfully synthesized hybrid molecules by combining a thiazolidine-2,4-dione nucleus with other antitumor moieties like 2-oxo-1,2-dihydroquinoline and 2-oxoindoline to create potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Similarly, new series of thiazolidine-2,4-dione-based thiosemicarbazone hybrids have been synthesized and shown to possess significant antibacterial activity. nih.govresearchgate.net In these hybrids, the thiazolidine-2,4-dione core is connected to another functional group, demonstrating the modularity of this synthetic approach. nih.gov The synthesis of hybrid compounds containing both a triazole and a thiazolidine (B150603) nucleus has also been explored to develop new antifungal agents. mdpi.com The concept of combining thiazolidinediones with 1,3,4-oxadiazoles has also been employed to enhance α-amylase and α-glucosidase inhibition for potential anti-diabetic applications. rsc.org

This strategy of molecular hybridization leverages the established biological activities of the individual components to create novel chemical entities with potentially superior therapeutic profiles. nih.gov

Hybrid Molecule Component 1Hybrid Molecule Component 2Potential Bioactivity
Imidazolidine-2,4-dioneThiazolidine-2,4-dioneAnticancer, Antibacterial nih.govnih.gov
Imidazolidine-2,4-dione1,3,4-OxadiazoleAntidiabetic rsc.org
Imidazolidine-2,4-dioneTriazoleAntifungal mdpi.com
Imidazolidine-2,4-dione2-OxoindolineAnticancer (VEGFR-2 inhibition) nih.gov
Imidazolidine-2,4-dioneImidazole-1,3,4-thiadiazoleAntiprotozoal mdpi.com

Q & A

Q. What are the common synthetic routes for 5-(4-Aminophenyl)imidazolidine-2,4-dione, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenyl precursors. For example:

Condensation : Reacting 4-aminophenyl derivatives with glyoxylic acid or urea under acidic conditions to form the imidazolidine-2,4-dione core .

Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions. For instance, halogenated intermediates (e.g., 5-(4-fluorophenyl) derivatives) are generated using Pd-catalyzed coupling .

  • Key Parameters :
  • Temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect reaction rates and byproduct formation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is X-ray crystallography utilized to confirm the molecular structure of derivatives like 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve bond lengths, angles, and packing motifs. For example:
  • Crystal System : Monoclinic, space group P2₁/c with unit cell parameters a = 10.3694 Å, b = 6.9914 Å, c = 12.3857 Å, β = 105.619° .
  • Data Collection : A Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans at 173 K .
  • Refinement : Full-matrix least-squares refinement on F² yields R1 = 0.035, wR2 = 0.091, confirming minimal residual electron density .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) for structurally similar derivatives be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example:
  • Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–80°C) can detect tautomeric equilibria in imidazolidine-dione derivatives .
  • DFT Calculations : Compare experimental IR spectra (e.g., C=O stretches at 1700–1750 cm⁻¹) with computed vibrational frequencies (B3LYP/6-31G* level) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignments in crowded spectral regions .

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives with bulky substituents?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields (70% → 85%) by enhancing thermal efficiency .
  • Catalyst Design : Heterogeneous catalysts (e.g., Pd/C or zeolites) minimize side reactions in cross-coupling steps .
  • Solvent Screening : High-polarity solvents (e.g., DMSO) stabilize transition states in sterically hindered systems .

Q. How do substituents on the phenyl ring (e.g., -F, -Cl, -CH₃) influence the bioactivity of this compound analogs?

  • Methodological Answer :
  • QSAR Studies : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values. For example:
  • Electron-withdrawing groups (-Cl, -F) enhance binding to enzyme active sites (e.g., kinase inhibition) .
  • Bulky substituents (-CH₃) reduce solubility but improve membrane permeability .
  • Crystallographic Analysis : Compare hydrogen-bonding networks (e.g., -OH…O=C interactions) to predict stability in biological matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.